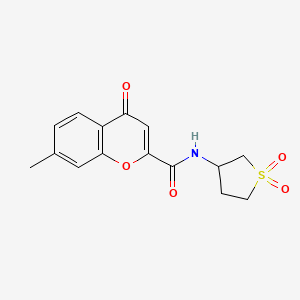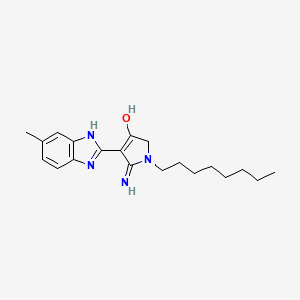
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound features a chromene core, a thiophene ring with a sulfone group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core and the thiophene ring The chromene core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde and methyl acetoacetate
The final step involves the formation of the carboxamide functional group through an amidation reaction. This step requires the use of reagents such as amines and coupling agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The chromene core can be reduced to form dihydrochromene derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group in the thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The chromene core can also interact with cellular components, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a thiophene ring with a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15NO5S |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H15NO5S/c1-9-2-3-11-12(17)7-14(21-13(11)6-9)15(18)16-10-4-5-22(19,20)8-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,16,18) |
InChI Key |
ADOQUVCZSZBZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3CCS(=O)(=O)C3 |
solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386821.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11386827.png)

![Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11386855.png)
![3-[5-(4-chlorophenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11386863.png)
![1-(4-ethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386868.png)
![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386870.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide](/img/structure/B11386874.png)

![3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11386883.png)
![{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(phenyl)methanone](/img/structure/B11386899.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B11386901.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11386905.png)
